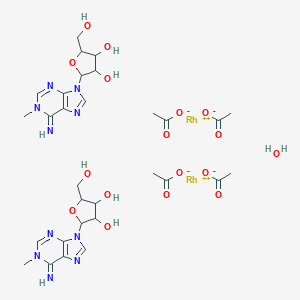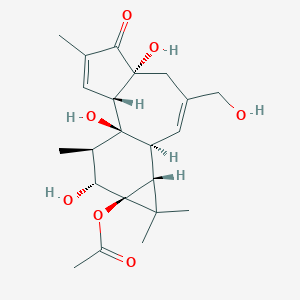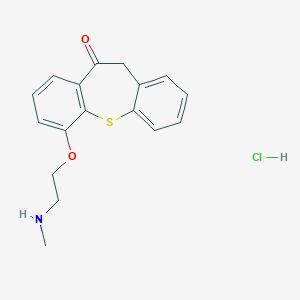
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(methylamino)ethoxy)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(methylamino)ethoxy)-, hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, commonly known as amoxapine, is a tricyclic antidepressant that has been used in the treatment of depression, anxiety, and other psychiatric disorders. However, the focus of
作用機序
The exact mechanism of action of amoxapine is not fully understood. However, it is thought to work by blocking the reuptake of dopamine and serotonin, which increases their availability in the brain. This may lead to an improvement in mood and a reduction in symptoms of depression and anxiety.
Biochemical and Physiological Effects:
Amoxapine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. It has also been shown to have anticholinergic effects, which may contribute to its side effects.
実験室実験の利点と制限
One advantage of using amoxapine in lab experiments is that it has a well-established mechanism of action and has been extensively studied. This makes it a useful tool for studying depression, anxiety, and other psychiatric disorders. However, one limitation of using amoxapine in lab experiments is that it has a number of side effects, including sedation, dry mouth, and blurred vision. This may limit its usefulness in certain experiments.
将来の方向性
There are a number of future directions for the study of amoxapine. One area of research is the development of new antidepressant drugs that are based on the structure of amoxapine. Another area of research is the study of the long-term effects of amoxapine on the brain and behavior. Finally, there is a need for further research into the mechanism of action of amoxapine, particularly its effects on dopamine and serotonin receptors.
Conclusion:
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(methylamino)ethoxy)-, hydrochloride, commonly known as amoxapine, is a tricyclic antidepressant that has been extensively studied for its potential use in scientific research. Its well-established mechanism of action and ability to increase the levels of dopamine and serotonin in the brain make it a useful tool for studying depression, anxiety, and other psychiatric disorders. However, its side effects may limit its usefulness in certain experiments. There are a number of future directions for the study of amoxapine, including the development of new antidepressant drugs and further research into its mechanism of action.
合成法
The synthesis of amoxapine involves the reaction of 2-chloroethanol with 2-mercaptobenzoic acid to form 2-(2-hydroxyethoxy)benzoic acid. This intermediate is then reacted with 2-(methylamino)ethanol to form 6-(2-(methylamino)ethoxy)benzoic acid. Finally, the acid is converted to the hydrochloride salt to form dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(methylamino)ethoxy)-, hydrochloride.
科学的研究の応用
Amoxapine has been used in scientific research for a variety of purposes, including the study of depression, anxiety, and other psychiatric disorders. It has also been used in the study of neurotransmitters, particularly dopamine and serotonin. Amoxapine has been shown to have a high affinity for dopamine receptors, which may contribute to its antidepressant effects.
特性
CAS番号 |
125981-95-5 |
|---|---|
製品名 |
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(methylamino)ethoxy)-, hydrochloride |
分子式 |
C17H18ClNO2S |
分子量 |
335.8 g/mol |
IUPAC名 |
1-[2-(methylamino)ethoxy]-6H-benzo[b][1]benzothiepin-5-one;hydrochloride |
InChI |
InChI=1S/C17H17NO2S.ClH/c1-18-9-10-20-15-7-4-6-13-14(19)11-12-5-2-3-8-16(12)21-17(13)15;/h2-8,18H,9-11H2,1H3;1H |
InChIキー |
KZMBCYNRMLTXGP-UHFFFAOYSA-N |
SMILES |
CNCCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.Cl |
正規SMILES |
CNCCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.Cl |
その他のCAS番号 |
125981-95-5 |
同義語 |
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(methylamino)ethoxy)-, hydrochlo ride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



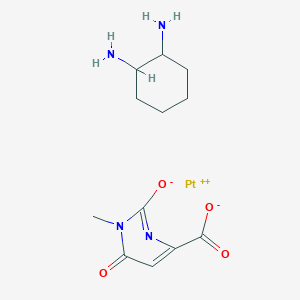
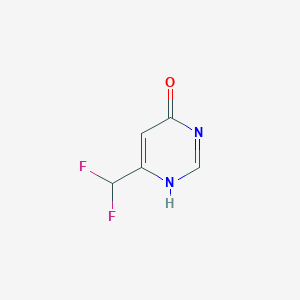
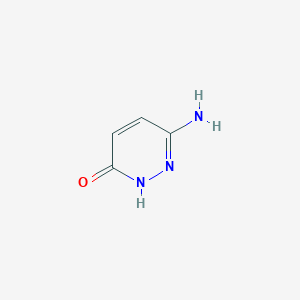
![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)
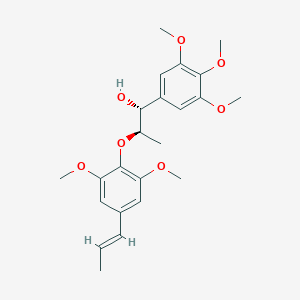

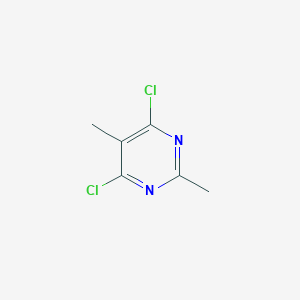



![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)
